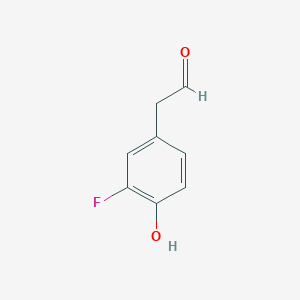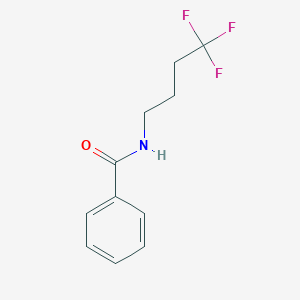
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a propynyl moiety, which is further bonded to a phosphonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate typically involves the reaction of dimethyl phosphite with 3,3,3-trifluoroprop-1-yne under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the deprotonation of the phosphite and subsequent nucleophilic attack on the alkyne .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates with higher oxidation states.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted phosphonates, alkenes, and alkanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic natural phosphate groups.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonate group can form strong interactions with active sites of enzymes, inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
- Dimethyl (3,3,4,4,4-pentafluorobut-1-yn-1-yl)phosphonate
Uniqueness
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is unique due to its specific combination of a trifluoromethyl group and a phosphonate moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C5H6F3O3P |
|---|---|
Poids moléculaire |
202.07 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3,3,3-trifluoroprop-1-yne |
InChI |
InChI=1S/C5H6F3O3P/c1-10-12(9,11-2)4-3-5(6,7)8/h1-2H3 |
Clé InChI |
RAGAJMQUHXGIGC-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C#CC(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-6-fluorobenzo[d]isothiazole](/img/structure/B13619838.png)
![6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13619840.png)










